molecular formula C21H19N3O4S2 B2653840 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide CAS No. 782460-95-1

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Cat. No.: B2653840
CAS No.: 782460-95-1
M. Wt: 441.52
InChI Key: GIZKDIRMEBANHM-UHFFFAOYSA-N
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Description

Historical Development of Sulfonyl-Benzamido-Thiophene Scaffold Compounds

The development of sulfonyl-benzamido-thiophene derivatives traces its origins to early investigations into heterocyclic compounds with neuroprotective properties. Initial work on benzo[b]thiophene-3-ol derivatives in 2019 demonstrated potent monoamine oxidase (MAO) inhibition, establishing the thiophene core as a viable scaffold for central nervous system (CNS)-targeted therapeutics. Subsequent structure-activity relationship (SAR) studies revealed that introducing amide spacers at position 3 of the thiophene ring enhanced both potency and selectivity for MAO isoforms.

A pivotal advancement emerged with the incorporation of sulfonamide groups into the benzamido-thiophene framework. Researchers leveraged nucleophilic substitution reactions between sulfonyl chlorides and amines to diversify the scaffold’s substituents, as exemplified by the synthesis of 4-(piperidin-1-ylsulfonyl)benzamido-thiophene derivatives. These modifications improved metabolic stability and blood-brain barrier permeability, critical for CNS drug candidates. The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide represents a further refinement, integrating a dihydroisoquinoline moiety to exploit interactions with aromatic residues in enzyme active sites.

Significance in Medicinal Chemistry Research Landscape

Sulfonyl-benzamido-thiophene compounds occupy a unique niche in medicinal chemistry due to their dual capacity for enzyme inhibition and structural modularity. The sulfonamide group serves as a hydrogen bond acceptor, enhancing binding affinity to targets such as acetylcholinesterase (AChE) and α-glucosidase. For instance, derivatives featuring pyrazole or pyridine substituents demonstrated 41.82% inhibition of AChE, comparable to the reference drug Donepezil (68.86%).

The thiophene ring contributes to π-π stacking interactions with hydrophobic enzyme pockets, while the carboxamide group improves aqueous solubility—a common challenge in CNS drug development. Molecular docking studies of analogous structures have revealed favorable binding modes with MAO-B, suggesting potential applications in Parkinson’s disease treatment. Furthermore, the dihydroisoquinoline moiety in this compound introduces conformational rigidity, potentially reducing off-target effects.

Overview of Current Research Trajectories

Contemporary research on this scaffold focuses on three primary areas:

  • Dual-Target Inhibition Strategies : Recent studies have explored derivatives with simultaneous activity against MAO and AChE, aiming to address multifactorial neurodegenerative pathologies. For example, compound 15b from a related series showed 41.82% AChE inhibition while maintaining moderate α-glucosidase activity (26.16%), illustrating the potential for polypharmacological applications.

  • Synthetic Methodology Innovation : Advances in multi-step synthesis protocols have enabled the production of derivatives with yields ranging from 33% to 45%. Key reactions include:

    • Gewald reaction for thiophene ring formation
    • Amide coupling using benzoyl chloride derivatives
    • Sulfonylation with heterocyclic amines
  • Computational Modeling and SAR Expansion : Quantitative structure-activity relationship (QSAR) models are being developed to predict the impact of substituents on bioactivity. Preliminary analyses indicate that electron-withdrawing groups at the benzamido position enhance MAO-B selectivity, while bulky sulfonamide substituents improve metabolic stability.

The following table summarizes recent biological findings for structurally related compounds:

Compound Derivative α-Amylase Inhibition (%) α-Glucosidase Inhibition (%) AChE Inhibition (%)
3a 27.77 22.36 12.44
15a 44.36 41.58 15.43
15b 26.77 26.16 41.82
Reference (Acarbose/Donepezil) 61.07 51.67 68.86

Data adapted from in vitro studies of sulfonamide-thiophene derivatives.

Properties

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c22-19(25)18-10-12-29-21(18)23-20(26)15-5-7-17(8-6-15)30(27,28)24-11-9-14-3-1-2-4-16(14)13-24/h1-8,10,12H,9,11,13H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZKDIRMEBANHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound incorporates a thiophene ring, a sulfonamide group, and a dihydroisoquinoline moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 345.39 g/mol. The structure features key functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds containing the dihydroisoquinoline structure exhibit significant antitumor properties. For instance, derivatives targeting Protein Arginine Methyltransferase 5 (PRMT5) have shown promising results in inhibiting cellular proliferation in leukemia models. A related compound exhibited an IC50 value of 8.5 nM against PRMT5, indicating robust inhibitory potential .

The proposed mechanism involves the inhibition of critical enzymes involved in tumor cell proliferation and survival. By targeting PRMT5, these compounds disrupt epigenetic regulation, leading to apoptosis in cancer cells. This is particularly relevant in hematological malignancies where PRMT5 plays a pivotal role .

Case Study 1: PRMT5 Inhibition

A study focused on N-substituted tetrahydroisoquinoline derivatives revealed that certain compounds could effectively inhibit PRMT5 with high selectivity. Compound 46 from this series demonstrated significant anti-proliferative activity against MV4-11 cells (GI50 = 18 nM) and showed efficacy in mouse xenograft models .

Case Study 2: Sulfonamide Derivatives

Research on sulfonamide derivatives has indicated their potential as effective inhibitors of various kinases involved in cancer progression. For example, modifications on the phenyl rings of benzamides have led to compounds with moderate to high potency against RET kinase, suggesting that similar modifications on the target compound could enhance its biological activity .

Data Summary

Activity Target IC50 (nM) Cell Line Notes
PRMT5 InhibitionPRMT58.5MV4-11Significant anti-proliferative effect
Kinase InhibitionRET KinaseModerateVarious Cancer CellsPotential for cancer therapy

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues Targeting PPAR Gamma/Delta

  • 2-(3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzamido)benzoic Acid (): Structural Difference: Replaces the thiophene-3-carboxamide with a benzoic acid group. Functional Impact: The carboxylic acid group is ionized at physiological pH, reducing membrane permeability compared to the carboxamide in the original compound. This may limit central nervous system (CNS) penetration but enhance aqueous solubility.

Thiophene-Based Derivatives

  • Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate (): Structural Difference: Incorporates a pyrazolo-pyrimidine-chromenone system instead of the dihydroisoquinoline-sulfonyl group. Synthesis: Both compounds employ Suzuki-Miyaura coupling for boronic acid integration, but the original compound’s sulfonylation step adds complexity .

Commercial Derivatives

  • 2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-Isopropyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Hydrochloride (): Structural Difference: Replaces the thiophene ring with a tetrahydrothienopyridine system and adds an isopropyl group. The hydrochloride salt improves solubility, a property the original compound may lack .

Pharmacological and Computational Insights

  • Docking Studies : Glide docking () predicts that the original compound’s sulfonyl and carboxamide groups form hydrogen bonds with PPAR gamma/delta, similar to benzoic acid derivatives. However, the thiophene’s electron-rich nature may enhance π-stacking with aromatic residues, a feature absent in simpler benzene analogs .
  • Synthetic Feasibility: The original compound’s synthesis likely involves sequential sulfonylation and amide coupling, paralleling methods in and . However, the dihydroisoquinoline scaffold requires careful stereochemical control .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide?

The compound can be synthesized via a multi-step approach:

Sulfonylation : React 3,4-dihydroisoquinoline with a sulfonyl chloride derivative to introduce the sulfonyl group.

Benzamido Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated isoquinoline to a benzamide intermediate.

Thiophene Carboxamide Formation : Condense the benzamido intermediate with a thiophene-3-carboxamide precursor under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

Q. Characterization :

  • Purity : Validate via reverse-phase HPLC (>95% purity) .
  • Structural Confirmation : Use 1H^1H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and 13C^{13}C NMR (carbonyl signals at ~170 ppm) .
  • Mass Spectrometry : HRMS (ESI) to confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) .

Q. What safety protocols are critical during handling and storage of this compound?

  • Hazards : Potential skin/eye irritation (Category 2) and respiratory toxicity .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ a fume hood and NIOSH-approved respirators .
  • Storage : Store in airtight containers at –20°C, away from incompatible agents (e.g., strong oxidizers). Monitor moisture levels to prevent hydrolysis .

Advanced Research Questions

Q. How can computational docking studies (e.g., Glide) predict the compound’s interaction with biological targets?

Methodology :

Protein Preparation : Optimize the target protein’s 3D structure (PDB file) using the OPLS-AA force field. Remove crystallographic water molecules except those in binding pockets .

Grid Generation : Define the active site with a 10–12 Å box around the co-crystallized ligand.

Ligand Docking : Perform a torsional search with Glide’s XP mode to account for flexible ligand conformations. Validate docking accuracy using RMSD (<2.0 Å for top poses) .

Scoring : Prioritize poses with favorable GlideScore terms (e.g., hydrogen bonding, hydrophobic complementarity) .

Validation : Compare docking results with experimental IC50_{50} data from enzymatic assays .

Q. How can structural-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Key Modifications :
    • Sulfonamide Group : Replace the dihydroisoquinoline moiety with morpholine (as in , compound 16e) to assess solubility effects.
    • Thiophene Ring : Introduce methyl groups at the 4,5-positions (see ) to evaluate steric effects on target binding.
  • Assays :
    • Measure MIC values against drug-resistant bacterial strains (e.g., M. tuberculosis H37Rv) .
    • Perform cytotoxicity screening in HEK-293 cells to identify selective analogs .

Q. How should researchers resolve contradictions in biological activity data across studies?

Approaches :

  • Purity Verification : Re-analyze compound batches via LC-MS to rule out degradation products .
  • Assay Reproducibility : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzymatic assays).
  • Environmental Factors : Control variables like serum concentration in cell-based assays, which may mask true activity .

Q. What experimental designs are suitable for evaluating the compound’s environmental impact?

Long-Term Ecotoxicity Study :

Degradation : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV exposure) .

Bioaccumulation : Use OECD 305 guidelines to measure bioconcentration factors in fish models.

Toxicity : Assess acute/chronic effects on Daphnia magna (OECD 202/211) and algal growth inhibition (OECD 201) .

Q. How can researchers optimize reaction yields for scaled-up synthesis?

Strategies :

  • Catalysis : Screen Pd-based catalysts for Suzuki-Miyaura coupling steps (if applicable) to reduce side products.
  • Solvent Optimization : Replace DMF with acetonitrile in coupling reactions to improve yields (e.g., from 38% to 60%, as in , compounds 16e vs. 16f) .
  • Workup : Use flash chromatography with gradient elution (hexane/EtOAc) for efficient purification .

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